The compound identified by the CAS number 143748-18-9 is known as PACAP 6-38, a peptide derived from the pituitary adenylate cyclase-activating polypeptide. This compound is classified as a potent antagonist of the PACAP receptor, specifically targeting the PAC1 receptor subtype, which plays a crucial role in various physiological processes including neuroprotection, neurotransmission, and modulation of pain pathways.
PACAP 6-38 is synthesized based on the structure of PACAP, a neuropeptide that is widely distributed in the brain and peripheral tissues. The classification of PACAP 6-38 falls under the category of biologically active peptides, which are important for their roles in signaling pathways within biological systems. It is recognized for its competitive antagonistic properties against PACAP receptors, making it a subject of interest in pharmacological research.
The synthesis of PACAP 6-38 typically involves solid-phase peptide synthesis (SPPS), a standard method used for constructing peptides. This technique allows for the sequential addition of amino acids to a growing chain anchored to a solid support. The process includes:
The purity of synthesized PACAP 6-38 can be assessed using high-performance liquid chromatography (HPLC), ensuring that it meets the required standards for biological activity .
PACAP 6-38 consists of a sequence of amino acids with a specific molecular formula: C182H300N56O45S. Its structure is characterized by a complex arrangement of residues that contribute to its functionality as a receptor antagonist. The molecular weight of PACAP 6-38 is approximately 3960.84 g/mol.
The structural representation can be visualized through various computational modeling tools that depict its three-dimensional conformation, which is essential for understanding its interaction with PAC1 receptors .
As a peptide antagonist, PACAP 6-38 interacts with specific receptors in biological systems. Its primary reaction involves binding to the PAC1 receptor, inhibiting its activation by endogenous ligands such as PACAP itself. This competitive inhibition can lead to various downstream effects on cellular signaling pathways.
Research indicates that PACAP 6-38 can significantly reduce pelvic sensitivity in models of neuropathic pain, showcasing its potential therapeutic applications . Understanding these interactions requires detailed kinetic studies to quantify binding affinities and inhibition constants.
The mechanism by which PACAP 6-38 exerts its effects involves competitive inhibition at the PAC1 receptor site. Upon administration, this compound binds to the receptor without activating it, preventing natural ligands from eliciting their physiological responses. This action can modulate pain perception and neuroprotective pathways, making it valuable in studies related to pain management and neurobiology.
Data from experimental studies suggest that doses as low as 300 nM can significantly affect sensory pathways in animal models, indicating its potency as an antagonist .
PACAP 6-38 exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable applications in laboratory settings.
PACAP 6-38 has several significant applications in scientific research:
The ongoing research into PACAP 6-38 underscores its importance in understanding complex biological systems and developing novel treatments for various conditions related to neurobiology and pain management .
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0